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Cat. No.: B2575987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ASN007 is a potent and selective, orally bioavailable small-molecule inhibitor of the

extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As a critical node in the mitogen-

activated protein kinase (MAPK) signaling cascade, the RAS/RAF/MEK/ERK pathway is

frequently dysregulated in a wide array of human cancers, making it a prime target for

therapeutic intervention.[3] ASN007 has demonstrated significant anti-proliferative activity in

preclinical models of cancers harboring BRAF and RAS mutations, including those resistant to

BRAF and MEK inhibitors.[2] This technical guide provides a comprehensive overview of the

molecular structure, properties, and mechanism of action of ASN007, along with detailed

experimental methodologies for its characterization.

Molecular Structure and Physicochemical
Properties
ASN007, with the chemical formula C22H25ClFN7O2, is identified by the IUPAC name (S)-N-

(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-2H-pyran-4-

yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide. A summary of its key physicochemical

properties is presented in Table 1.
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Property Value Reference

Molecular Formula C22H25ClFN7O2 MedKoo Biosciences

Molecular Weight 473.93 g/mol Selleck Chemicals

IUPAC Name

(S)-N-(2-amino-1-(3-chloro-5-

fluorophenyl)ethyl)-1-(5-

methyl-2-((tetrahydro-2H-

pyran-4-yl)amino)pyrimidin-4-

yl)-1H-imidazole-4-

carboxamide

MedKoo Biosciences

CAS Number 2055597-12-9 (free base) MedKoo Biosciences

Solubility Soluble in DMSO Sun-shinechem

Synthesis
A detailed, step-by-step synthesis protocol for ASN007 is not publicly available in the reviewed

literature. However, its complex heterocyclic structure, featuring imidazole, pyrimidine, and

pyran moieties, suggests a multi-step synthetic route. The synthesis would likely involve the

preparation of key intermediates, such as the substituted pyrimidine-imidazole core and the

chiral aminoethyl side chain, followed by their coupling. Researchers interested in the synthesis

of ASN007 may refer to patents filed by Asana BioSciences for compounds with similar

structural motifs, such as those covering heterocyclic ERK1 and ERK2 inhibitors.

Mechanism of Action and Signaling Pathway
ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinase activity. By

binding to the ATP-binding pocket of ERK1/2, ASN007 prevents the phosphorylation of

downstream substrates, thereby inhibiting the propagation of oncogenic signals. This leads to

the suppression of cell proliferation and the induction of apoptosis in cancer cells with a

hyperactivated MAPK pathway.
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Caption: ASN007 inhibits the RAS/RAF/MEK/ERK signaling pathway.
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Biological Activity and Efficacy
ASN007 exhibits potent and selective inhibitory activity against ERK1 and ERK2. Its efficacy

has been demonstrated in a variety of in vitro and in vivo cancer models.

Biochemical Activity
The inhibitory potency of ASN007 against ERK1/2 and its selectivity across the kinome have

been determined using various biochemical assays.

Target Assay Type IC50 (nM) Reference

ERK1
HTRF-based

enzymatic assay
2 Asana BioSciences

ERK2
HTRF-based

enzymatic assay
2 Asana BioSciences

ASN007 demonstrates high selectivity for ERK1/2. In a panel of 335 kinases, significant

inhibition at 1 µM was observed for only a limited number of kinases, primarily within the

CMGC and CAMK families.

Cellular Activity
ASN007 has shown potent anti-proliferative activity in a broad range of cancer cell lines,

particularly those with activating mutations in the BRAF and RAS genes.

Cell Line Cancer Type
Key
Mutation(s)

IC50 (nM) Reference

HT-29
Colorectal

Adenocarcinoma
BRAF V600E

~30 (p-RSK

inhibition)
ResearchGate

A375
Malignant

Melanoma
BRAF V600E Not specified ResearchGate

JeKo-1
Mantle Cell

Lymphoma
Not specified Not specified ResearchGate
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In Vivo Efficacy
In preclinical xenograft and patient-derived xenograft (PDX) models, orally administered

ASN007 has demonstrated robust anti-tumor activity in various cancer types, including those

resistant to BRAF and MEK inhibitors.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of ASN007.

Homogeneous Time-Resolved Fluorescence (HTRF)-
based ERK1/2 Enzymatic Assay
This assay is used to determine the in vitro inhibitory activity of ASN007 against purified ERK1

and ERK2 enzymes.
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Caption: Workflow for HTRF-based ERK1/2 enzymatic assay.
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Methodology:

Reagent Preparation: Prepare serial dilutions of ASN007 in DMSO. Prepare solutions of

purified recombinant ERK1 or ERK2 enzyme, a biotinylated substrate peptide (e.g., biotin-

RSK), and ATP in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM

EGTA, 0.01% Tween-20, 2 mM DTT).

Assay Plate Preparation: In a low-volume 384-well plate, dispense ASN007 dilutions or

DMSO (vehicle control).

Enzyme Addition: Add the ERK1 or ERK2 enzyme solution to each well.

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room

temperature to allow for compound binding to the enzyme.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated

substrate and ATP.

Reaction Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at room

temperature.

Detection: Stop the reaction and detect the phosphorylated product by adding HTRF

detection reagents: Streptavidin-XL665 (binds to the biotinylated substrate) and a europium

cryptate-labeled anti-phospho-substrate antibody.

Signal Measurement: After a final incubation period (e.g., 60 minutes), read the plate on an

HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm

(acceptor) and 620 nm (donor).

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of

inhibition as a function of the ASN007 concentration. Determine the IC50 value by fitting the

data to a four-parameter logistic equation.

Radiometric Kinase Assay
This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a

substrate to determine kinase activity.
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Methodology:

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g.,

25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), a substrate protein (e.g., myelin basic

protein), and serial dilutions of ASN007 or DMSO.

Enzyme Addition: Add purified ERK1 or ERK2 enzyme to the reaction mixture.

Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a

specific duration.

Reaction Termination: Stop the reaction by spotting the reaction mixture onto

phosphocellulose paper (e.g., P81).

Washing: Wash the phosphocellulose paper extensively with a dilute phosphoric acid

solution to remove unincorporated [γ-³²P]ATP.

Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose

paper using a scintillation counter or a phosphorimager.

Data Analysis: Calculate the percentage of kinase inhibition for each ASN007 concentration

and determine the IC50 value.

Western Blot Analysis of Phospho-RSK1
This technique is used to assess the effect of ASN007 on the phosphorylation of a key

downstream substrate of ERK1/2, p90 ribosomal S6 kinase 1 (RSK1), in cancer cells.

Methodology:

Cell Culture and Treatment: Culture cancer cell lines (e.g., HT-29) in appropriate media.

Treat the cells with various concentrations of ASN007 or DMSO for a specified time (e.g., 4

hours).

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a

radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase
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inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a protein

assay (e.g., BCA assay).

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) membrane.

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine

serum albumin in Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody

binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

phosphorylated RSK1 (p-RSK1, e.g., at Ser380) and a primary antibody for total RSK1 or a

loading control (e.g., β-actin).

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish

peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-

RSK1 normalized to total RSK1 or the loading control.

Clinical Development
ASN007 has been evaluated in a Phase I clinical trial in patients with advanced solid tumors

harboring BRAF and RAS mutations (NCT03415126).[1] The study assessed the safety,

tolerability, pharmacokinetics, and preliminary anti-tumor activity of ASN007.

Therapeutic Potential and Future Directions
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ASN007 holds promise as a therapeutic agent for a range of cancers driven by the MAPK

pathway. Its ability to inhibit ERK1/2, the final kinases in this cascade, offers a potential

strategy to overcome resistance to upstream inhibitors like those targeting RAF and MEK.
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Caption: Therapeutic potential of ASN007.

Further research is warranted to fully elucidate the therapeutic potential of ASN007, both as a

monotherapy and in combination with other targeted agents, such as PI3K inhibitors, to

overcome resistance and improve patient outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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